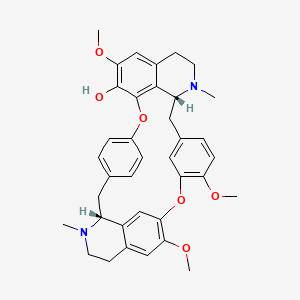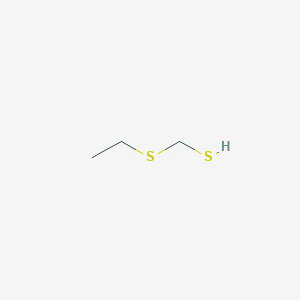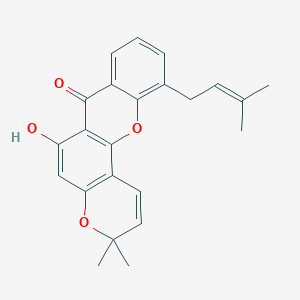
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1), also known as potassium 3-(acryloyloxy)propane-1-sulfonate, is a functional acrylic acid monomer. It is widely used in the synthesis of super water absorbent, superporous polymer hydrogels. The compound is known for its ability to improve hydrogel properties, such as stabilizing waterborne acrylic dispersion, enhancing adhesion, and acting as an ion exchange resin and polyelectrolyte .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopropyl acrylate potassium salt typically involves the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-sulfopropyl acrylate potassium salt involves large-scale esterification processes, followed by purification steps such as crystallization and filtration. The compound is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form hydrogels and other polymeric materials.
Substitution Reactions: The sulfonate group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Common reagents include initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures and inert atmospheres.
Substitution Reactions: Reagents like alkyl halides and conditions such as basic or acidic environments are used.
Major Products:
Hydrogels: Formed through polymerization with other monomers.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of in vitro wound infection models.
Medicine: Utilized in the creation of super water absorbent materials for medical applications.
Industry: Applied in the stabilization of waterborne acrylic dispersions and as an ion exchange resin.
Mecanismo De Acción
Comparación Con Compuestos Similares
- Potassium 3-sulphonatopropyl acrylate
- Acrylic acid 3-sulfopropyl ester potassium salt
- 2-Propenoic acid 3-sulfopropyl ester potassium salt
Comparison: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) stands out due to its unique combination of properties, such as high water absorbency, stability in aqueous dispersions, and ability to form superporous hydrogels . These characteristics make it particularly valuable in applications requiring high-performance hydrogels and stable polymer dispersions .
Propiedades
Fórmula molecular |
C6H10KO5S |
|---|---|
Peso molecular |
233.31 g/mol |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
Clave InChI |
GBZVJCKJWKZSBW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCS(=O)(=O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide](/img/structure/B1257178.png)






![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)


![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)
